molecular formula C6H12O4 B1674968 (S)-Mevalonic acid CAS No. 32451-23-3

(S)-Mevalonic acid

Cat. No. B1674968
CAS RN: 32451-23-3
M. Wt: 148.16 g/mol
InChI Key: KJTLQQUUPVSXIM-LURJTMIESA-N
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Description

This section would typically include a brief overview of “(S)-Mevalonic acid”, its chemical formula, and its role in biological systems or industrial processes.



Synthesis Analysis

This part would detail the methods and conditions under which “(S)-Mevalonic acid” can be synthesized, including any catalysts or reagents required.



Molecular Structure Analysis

Here, the molecular structure of “(S)-Mevalonic acid” would be discussed, possibly including its stereochemistry, functional groups, and any notable structural features.



Chemical Reactions Analysis

This section would outline the known chemical reactions involving “(S)-Mevalonic acid”, including its reactivity and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would include details such as the physical state, melting and boiling points, solubility, and any other relevant physical or chemical properties of “(S)-Mevalonic acid”.


Scientific Research Applications

Allogeneic Bone Marrow Transplantation in Mevalonic Aciduria

Mevalonic aciduria is a rare autosomal recessive disease characterized by severe symptoms, including fever, inflammation, developmental delay, and dysmorphic features, due to mutations in the mevalonate kinase gene. A study reported a case where allogeneic bone marrow transplantation from an HLA-identical sister led to sustained remission of febrile attacks and inflammation, highlighting a potential therapeutic application for this condition (Neven et al., 2007).

Mevalonate Kinase Deficiency and Neuroinflammation

Mevalonic aciduria, resulting from mevalonate kinase deficiency, causes severe neurologic impairments and recurrent fever episodes. Research has linked the disease's neurodegeneration to apoptosis and pyroptosis pathways, offering insights into potential targets for therapeutic intervention and understanding neuroinflammation mechanisms (Tricarico et al., 2013).

Enhancing Isoprenoid Production via the Mevalonate Pathway

The mevalonate pathway, responsible for synthesizing isopentenyl diphosphate, plays a crucial role in producing phytosterols, carotenoids, and other isoprenoids with various health benefits. Research into engineering this pathway in microbes and plants has shown promise for enhancing the production of valuable isoprenoids, with applications ranging from medicine to agriculture (Liao et al., 2016).

Mevalonate Kinase Deficiencies: Clinical Spectrum

Mevalonate kinase deficiencies manifest in a spectrum ranging from mevalonic aciduria to hyperimmunoglobulinemia D syndrome (HIDS), both resulting from mutations in the MVK gene. This genetic insight helps to understand the variability in clinical presentations and guides the development of diagnostic and management strategies for these conditions (Haas & Hoffmann, 2006).

Metabolic Engineering for Health-promoting Isoprenoids in Tomato

Genetic manipulation of both the mevalonate and non-mevalonate pathways in tomatoes has been explored to increase the production of health-promoting isoprenoids, such as phytosterols and carotenoids. This research showcases the application of (S)-Mevalonic acid in improving nutritional value and health benefits of crops through metabolic engineering (Enfissi et al., 2004).

Safety And Hazards

This section would outline any known hazards associated with “(S)-Mevalonic acid”, including toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

Finally, this part would discuss potential areas for future research involving “(S)-Mevalonic acid”, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186187
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Mevalonic acid

CAS RN

32451-23-3
Record name (3S)-3,5-Dihydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32451-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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